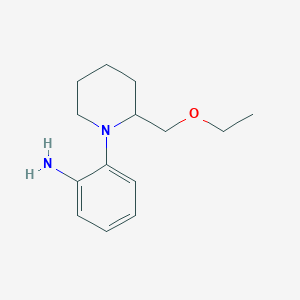
2-(2-(Ethoxymethyl)piperidin-1-yl)aniline
Overview
Description
2-(2-(Ethoxymethyl)piperidin-1-yl)aniline is a useful research compound. Its molecular formula is C14H22N2O and its molecular weight is 234.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Piperidine derivatives, which include this compound, are known to be present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have various pharmacological applications .
Mode of Action
It is known that piperidine derivatives can interact with their targets in various ways, leading to different biological and pharmacological activities .
Biochemical Pathways
Piperidine derivatives, in general, are known to influence a wide range of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, suggesting that they can have diverse effects at the molecular and cellular levels .
Action Environment
Such factors can significantly impact the pharmacological activity of piperidine derivatives .
Biological Activity
2-(2-(Ethoxymethyl)piperidin-1-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables summarizing key results.
Chemical Structure and Properties
The compound features a piperidine ring, which is known for its diverse pharmacological properties. The ethoxymethyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Target of Action
Piperidine derivatives, including this compound, are known to interact with various biological targets such as enzymes and receptors involved in cancer and neurodegenerative diseases.
Mode of Action
The compound may act as an inhibitor or activator of specific enzymes. For instance, it has been shown to interact with cytochrome P450 enzymes, influencing drug metabolism. Additionally, its structural characteristics allow it to modulate cell signaling pathways by affecting the activity of kinases and phosphatases .
Anticancer Properties
Recent studies indicate that piperidine derivatives exhibit significant anticancer activity. For example, compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells .
Table 1: Anticancer Activity of Piperidine Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | FaDu (hypopharyngeal) | 12.5 | Induction of apoptosis |
| Piperidine derivative X | A549 (lung) | 15.0 | Inhibition of cell proliferation |
| Piperidine derivative Y | MCF-7 (breast) | 10.0 | Cell cycle arrest |
Neuroprotective Effects
The compound also shows promise in treating neurodegenerative diseases. Research suggests that it can inhibit acetylcholinesterase (AChE), which is crucial for managing Alzheimer's disease symptoms by increasing acetylcholine levels in the brain .
Case Studies
- Cytotoxicity in Cancer Models : A study demonstrated that this compound exhibited a dose-dependent cytotoxic effect on FaDu cells, with an IC50 value significantly lower than conventional chemotherapeutics like bleomycin .
- Neuroprotection : Another case study focused on the compound's ability to inhibit AChE activity in vitro. It showed competitive inhibition with an IC50 value comparable to established AChE inhibitors, suggesting potential therapeutic applications in Alzheimer's treatment .
Properties
IUPAC Name |
2-[2-(ethoxymethyl)piperidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-2-17-11-12-7-5-6-10-16(12)14-9-4-3-8-13(14)15/h3-4,8-9,12H,2,5-7,10-11,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLMJXYJKZWDPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCCN1C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















